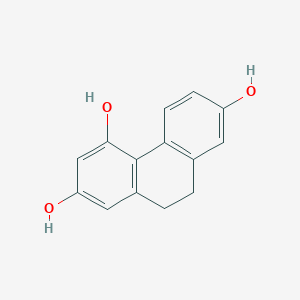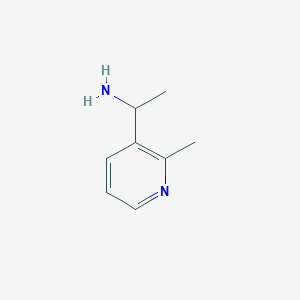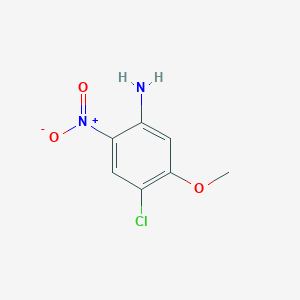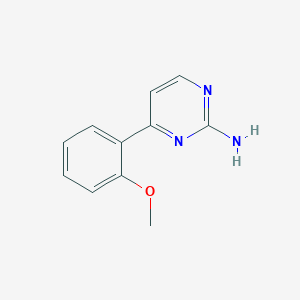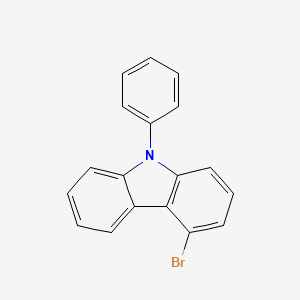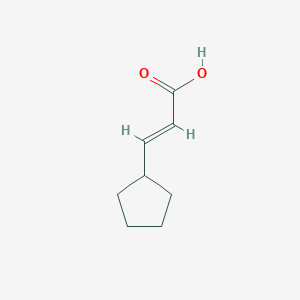
奥皮奥芬
描述
奥皮奥芬是一种内源性化学化合物,最初从人唾液中分离出来。它是一种五肽,由五个氨基酸组成:谷氨酰胺、精氨酸、苯丙氨酸、丝氨酸和精氨酸(Gln-Arg-Phe-Ser-Arg)。研究表明,奥皮奥芬具有强效的镇痛作用,在某些研究中甚至超过了吗啡。 它的作用机制是抑制脑啡肽的降解,而脑啡肽是脊髓中天然的止痛类鸦片肽 .
科学研究应用
奥皮奥芬具有广泛的科学研究应用,包括:
疼痛管理: 由于其强效的镇痛作用,奥皮奥芬正在被研究作为传统止痛药(如吗啡)的潜在替代品,具有更少的副作用和更低的成瘾性.
抑郁症和焦虑症: 奥皮奥芬在临床前研究中显示出其潜在的抗抑郁和抗焦虑作用.
口腔面部疾病的生物标志物: 唾液中奥皮奥芬水平升高与各种口腔面部疼痛状况有关,使其成为诊断和监测这些状况的潜在生物标志物.
神经生物学研究: 奥皮奥芬在调节阿片类药物通路中的作用使其成为研究疼痛和情绪调节机制的宝贵工具.
作用机制
奥皮奥芬通过抑制两种关键酶的活性来发挥其作用:中性内肽酶(NEP)和氨基肽酶N(APN)。这些酶负责降解脑啡肽,脑啡肽是调节疼痛和情绪反应的内源性阿片类肽。 通过抑制这些酶,奥皮奥芬延长了脑啡肽的作用时间,从而增强了镇痛和情绪调节作用 .
与相似化合物的比较
奥皮奥芬类似于其他内源性肽,例如唾液啡肽和脊髓啡肽,它们也抑制脑啡肽的降解。奥皮奥芬在结构和效力上是独特的:
唾液啡肽: 在大鼠中发现的一种五肽,它抑制NEP并具有与奥皮奥芬相似的镇痛作用.
脊髓啡肽: 从牛脊髓中分离出来的一种七肽,它也抑制脑啡肽降解酶.
生化分析
Biochemical Properties
Opiorphin plays a crucial role in biochemical reactions by acting as an inhibitor of zinc metalloectopeptidases, specifically neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for degrading circulating peptides such as enkephalins and substance P, which are involved in pain modulation . By inhibiting these enzymes, Opiorphin extends the duration of enkephalin activity, enhancing its analgesic effects .
Cellular Effects
Opiorphin influences various cellular processes, particularly in nerve cells of the spinal cord. It prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects . This action is mediated through endogenous opioid-dependent pathways, which are crucial for pain modulation and emotional responses . Additionally, Opiorphin has been shown to exert anti-depressive and anxiolytic effects, further highlighting its impact on cellular signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Opiorphin exerts its effects by inhibiting the activity of neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for the degradation of enkephalins, and their inhibition by Opiorphin results in prolonged enkephalin activity . This mechanism is similar to that of the rat peptide sialorphin, which also inhibits pain perception by potentiating endogenous opioid receptor-dependent pathways . Opiorphin’s ability to modulate these pathways underscores its potential as a therapeutic agent for pain management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Opiorphin have been observed to change over time. Studies have shown that Opiorphin is stable and maintains its analgesic properties for extended periods . Its rapid degradation in the intestine and poor penetration of the blood-brain barrier pose challenges for its therapeutic application . Modifications to the molecule, such as the transformation of N-terminal glutamine into pyroglutamate, have been explored to enhance its stability and pharmaceutical efficacy .
Dosage Effects in Animal Models
In animal models, the effects of Opiorphin vary with different dosages. Studies have demonstrated that Opiorphin exhibits a dose-dependent analgesic effect, with higher doses providing more significant pain relief . At very high doses, potential adverse effects such as respiratory depression and hemodynamic instability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
Opiorphin is involved in metabolic pathways that regulate the activity of enkephalins and other neuropeptides . By inhibiting the degradation of these peptides, Opiorphin enhances their physiological roles in pain modulation and emotional responses . The metabolic pathways involving Opiorphin are closely related to those of other endogenous opioid peptides, such as substance P and dynorphins .
Transport and Distribution
Opiorphin is transported and distributed within cells and tissues through various mechanisms. It is secreted by salivary glands and can be detected in saliva . Within the body, Opiorphin interacts with transporters and binding proteins that facilitate its distribution to target tissues . Its localization and accumulation in specific tissues are influenced by factors such as stress, pain, and other physiological conditions .
Subcellular Localization
The subcellular localization of Opiorphin is primarily within the extracellular space, where it interacts with membrane-bound enzymes such as neutral endopeptidase and aminopeptidase-N . These interactions are crucial for its inhibitory effects on enkephalin degradation . Additionally, post-translational modifications, such as the conversion of N-terminal glutamine to pyroglutamate, play a role in directing Opiorphin to specific cellular compartments and enhancing its stability .
准备方法
合成路线和反应条件
奥皮奥芬可以通过固相肽合成(SPPS)合成,这是一种常见的肽合成方法。该过程涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。然后去除保护基团,将肽从树脂上裂解,得到最终产物。 反应条件通常涉及使用偶联试剂,如N,N'-二异丙基碳二亚胺(DIC)和羟基苯并三唑(HOBt)来促进肽键的形成 .
工业生产方法
对于工业生产,可以使用重组DNA技术。这包括将编码奥皮奥芬的基因插入合适的表达载体中,然后将载体导入宿主生物体(如大肠杆菌)中。宿主生物体产生奥皮奥芬,然后使用亲和色谱等技术对其进行纯化。 这种方法可以大规模生产高纯度的奥皮奥芬 .
化学反应分析
反应类型
奥皮奥芬可以进行各种化学反应,包括:
氧化: 如果存在半胱氨酸残基,奥皮奥芬可以被氧化形成二硫键。
还原: 还原反应可以断裂二硫键,将它们转换回硫醇基团。
取代: 奥皮奥芬中的氨基酸残基可以被其他氨基酸取代,从而产生具有不同性质的类似物。
常用试剂和条件
氧化: 过氧化氢(H₂O₂)或其他氧化剂可以在温和条件下使用。
还原: 二硫苏糖醇(DTT)或β-巯基乙醇是肽化学中常用的还原剂。
取代: 氨基酸取代可以通过SPPS在合成过程中掺入不同的受保护氨基酸来实现。
形成的主要产物
相似化合物的比较
Opiorphin is similar to other endogenous peptides such as sialorphin and spinorphin, which also inhibit the degradation of enkephalins. opiorphin is unique in its structure and potency:
Sialorphin: A pentapeptide found in rats that inhibits NEP and has analgesic properties similar to opiorphin.
Spinorphin: A heptapeptide isolated from bovine spinal cord that also inhibits enkephalin-degrading enzymes.
Opiorphin’s unique sequence and higher potency make it a promising candidate for therapeutic applications in pain management and mood disorders .
属性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFCOBVAKAKIT-SXYSDOLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027119 | |
| Record name | Opiorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864084-88-8 | |
| Record name | Opiorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


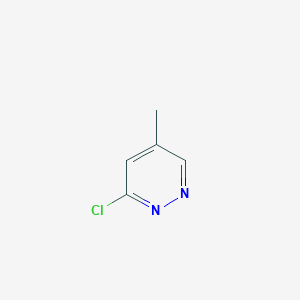

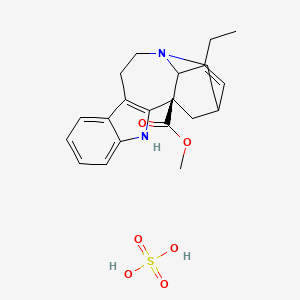
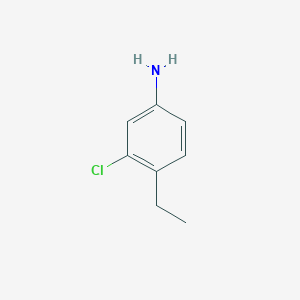
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
